molecular formula C22H22O4 B1582487 Tris(4-methoxyphenyl)methanol CAS No. 3010-81-9

Tris(4-methoxyphenyl)methanol

Cat. No.: B1582487
CAS No.: 3010-81-9
M. Wt: 350.4 g/mol
InChI Key: JCLOLVVCZNYDIP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Tris(4-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to conjugate with triptorelin, an anti-cancer drug, to enhance its cellular uptake and retention . This interaction improves the biological activity of triptorelin, making it more effective in inhibiting cell proliferation in various cancer cell lines . The hydrophobicity of this compound derivatives is optimized to improve cellular uptake, which is crucial for its biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound conjugates can significantly inhibit cell proliferation in human acute lymphoblastic leukemia (CCRF-CEM), human ovarian adenocarcinoma (SK-OV-3), and mouse preadipocytes (3T3-L1) cells . These effects are achieved through the enhanced cellular uptake and retention of the compound, leading to improved antiproliferative activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s conjugation with triptorelin enhances its antiproliferative activities by improving cellular uptake and retention . This interaction likely involves binding to specific cellular receptors or transporters, facilitating its entry into the cells and subsequent biological effects. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound conjugates maintain their antiproliferative activities over a 72-hour incubation period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular uptake and improved antiproliferative activities . At higher doses, there may be toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s conjugation with triptorelin suggests that it may be metabolized through pathways involving hydrophobic linkers and sebacic acid . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters or binding proteins that facilitate its entry into cells and its subsequent localization within cellular compartments . These interactions are essential for the compound’s enhanced cellular uptake and retention, leading to improved antiproliferative activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)methanol can be synthesized through the reaction of 4-methoxybenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form tris(4-methoxyphenyl)methane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of tris(4-methoxyphenyl)ketone.

    Reduction: Formation of tris(4-methoxyphenyl)methane.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Tris(4-methoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Tris(4-methylphenyl)methanol: Similar structure but with methyl groups instead of methoxy groups.

    Tris(4-chlorophenyl)methanol: Contains chlorine atoms instead of methoxy groups.

    Tris(4-fluorophenyl)methanol: Contains fluorine atoms instead of methoxy groups.

Uniqueness: Tris(4-methoxyphenyl)methanol is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The methoxy groups also influence the compound’s biological activity, making it a valuable tool in biochemical research.

Properties

IUPAC Name

tris(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLOLVVCZNYDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184188
Record name 4,4',4''-Trimethoxytrityl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-81-9
Record name 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-81-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-Trimethoxytrityl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4',4''-Trimethoxytrityl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184188
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Record name 4,4',4''-trimethoxytrityl alcohol
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Record name Tris(4-methoxyphenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Tris(4-methoxyphenyl)methanol in the presented research?

A1: The research primarily explores this compound (TPM) as a component of anti-cancer prodrugs. Instead of being used for its direct biological activity, TPM serves as a hydrophobic linker attached to various anti-cancer drugs like Triptorelin [, , ], Leuprorelin [], and Buserelin []. This modification aims to improve cellular uptake and potentially enhance the overall efficacy of these drugs.

Q2: How does modifying anti-cancer drugs with this compound impact their effectiveness?

A2: The addition of TPM to these drugs aims to increase their hydrophobicity. This modification is hypothesized to improve cellular uptake and retention, leading to enhanced anti-cancer activity. Studies comparing the modified drugs (conjugates) to their unmodified counterparts demonstrated increased antiproliferative effects against various cancer cell lines [, , , ].

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